2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic core with ketone functionality at position 3. Key structural features include:
- Substituents:
- A 3-methoxyphenyl group at position 7, contributing electron-donating effects.
- A 5-methylfuran-2-yl group at position 4, introducing aromatic and steric diversity.
- A 2-(ethylsulfanyl)ethyl ester at position 3, enhancing lipophilicity via the sulfur atom.
This compound is synthesized through multicomponent reactions (e.g., Hantzsch-type syntheses) and refined using crystallographic tools like SHELXL .
Properties
Molecular Formula |
C27H31NO5S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H31NO5S/c1-5-34-12-11-32-27(30)24-17(3)28-21-14-19(18-7-6-8-20(13-18)31-4)15-22(29)25(21)26(24)23-10-9-16(2)33-23/h6-10,13,19,26,28H,5,11-12,14-15H2,1-4H3 |
InChI Key |
HNXMTUPLJVDEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed Approach
A highly efficient method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst for the one-pot assembly of hexahydroquinolines. For the target compound, the reaction would involve:
-
Reactants :
-
1,3-Cyclohexanedione (dimedone)
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
5-Methylfuran-2-carbaldehyde (to introduce the 5-methylfuran-2-yl group)
-
Ammonium acetate (nitrogen source)
-
2-(Ethylsulfanyl)ethanol (for esterification)
-
-
Conditions :
-
Mechanism :
Ultrasonic Irradiation
A catalyst-free variant uses ultrasonic irradiation to accelerate the reaction:
Hantzsch Reaction-Based Strategies
Classical Hantzsch Protocol
The Hantzsch reaction is widely used for hexahydroquinolines. Modifications for the target compound include:
-
Steps :
-
Conditions :
Metal-Catalyzed Approaches
Rhodium(II)-Mediated Cyclization
Rh₂(esp)₂ catalyzes the formation of quinoline-3-carboxylates via diazo decomposition. Adaptation for hexahydroquinolines requires:
-
Reactants :
-
Halodiazoacetate (X-EDA)
-
Indole derivative (to introduce the 3-methoxyphenyl group)
-
-
Conditions :
Post-Synthetic Modifications
Esterification of the Carboxylic Acid Intermediate
The ethylsulfanyl group is introduced via esterification:
-
Reactants :
-
Hexahydroquinoline-3-carboxylic acid
-
2-(Ethylsulfanyl)ethanol
-
-
Conditions :
Optimization and Challenges
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | 98% |
| Catalyst Loading | 30–40 mg [H₂-DABCO][HSO₄]₂ | 76–98% |
| Temperature | Room temperature | Faster kinetics |
-
Key Challenge : Steric hindrance from the 5-methylfuran-2-yl and 3-methoxyphenyl groups reduces cyclization efficiency. Solutions include increasing catalyst loading or reaction time.
Characterization and Validation
Spectroscopic Data
Chromatographic Purification
Comparative Analysis of Methods
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applicability in fine chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. understanding its interactions with biological targets (e.g., receptors, enzymes) would be crucial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydroquinoline derivatives exhibit diverse pharmacological and physicochemical properties based on substituent variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Key Observations :
Hydrogen Bonding : Compounds with hydroxyl (e.g., ) or methoxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity than halogenated analogs (e.g., ).
Steric Effects : Bulky substituents like 5-methylfuran-2-yl (target compound) or 3-bromophenyl may hinder molecular packing, affecting crystallinity and solubility.
Electron Effects : Electron-withdrawing groups (e.g., halogens in ) vs. electron-donating groups (e.g., methoxy in target compound) modulate reactivity in electrophilic substitutions.
Structural and Crystallographic Insights
- Ring Puckering: The hexahydroquinoline core adopts a boat-chair conformation, as observed in analogs like Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate . Substituents at position 4 influence puckering amplitude (e.g., furan vs. phenyl groups) .
- Hydrogen-Bonding Networks : Methoxy and carbonyl groups in the target compound likely form C–H···O interactions, stabilizing crystal lattices .
- SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL, ensuring accuracy in bond lengths (±0.01 Å) and angles (±0.1°) .
Biological Activity
The compound 2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate represents a novel structure within the quinoline family. This compound is of significant interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of this compound can be attributed to its structural components, including the quinoline core and various substituents that enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 399.52 g/mol. The structure features a hexahydroquinoline moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N1O4S1 |
| Molecular Weight | 399.52 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have demonstrated that compounds with quinoline structures exhibit notable antimicrobial properties. In vitro tests have shown that This compound effectively inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values were reported at concentrations that suggest a promising therapeutic index.
Anti-inflammatory Effects
In vivo studies using rodent models of inflammation have shown that this compound significantly reduces edema and inflammatory markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
- : Suggests potential use in treating bacterial infections.
-
Evaluation of Anticancer Activity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was utilized to determine cell viability.
- Results : Significant reduction in cell viability at low concentrations.
- : Indicates potential as an anticancer agent.
Q & A
Basic: What are standard synthetic routes for this hexahydroquinoline derivative?
Methodological Answer:
The compound can be synthesized via multi-component Hantzsch-type reactions , leveraging cyclocondensation of ethyl acetoacetate, substituted aldehydes, and ammonium acetate. Key steps include:
- Substituent introduction : The 3-methoxyphenyl and 5-methylfuran-2-yl groups are incorporated via aldehyde precursors under reflux conditions (e.g., ethanol, 80°C, 8–12 hours) .
- Thioether linkage : The 2-(ethylsulfanyl)ethyl ester moiety is introduced via nucleophilic substitution or esterification with mercaptoethanol derivatives .
Optimization : Catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis can improve yields (e.g., 65–78%) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52–1.54 Å), dihedral angles (e.g., quinoline ring puckering), and disorder in side chains (e.g., ethylsulfanyl group) .
- Spectroscopy :
Advanced: How do substituents influence conformational stability and reactivity?
Methodological Answer:
Substituent effects are analyzed via DFT calculations (B3LYP/6-311++G**) and comparative crystallography:
Key Finding : The 3-methoxyphenyl group increases π-stacking interactions, while the furan moiety reduces aggregation in hydrophobic environments .
Advanced: How to resolve contradictions in reported crystallographic data (e.g., disorder in side chains)?
Methodological Answer:
Disorder in flexible groups (e.g., ethylsulfanyl) is addressed via:
- Multi-conformer refinement : Assign partial occupancies to disordered atoms (e.g., O3–C15/C15′ in ).
- Low-temperature XRD : Reduces thermal motion artifacts (e.g., data collected at 100 K) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to validate packing models .
Basic: What safety protocols apply for handling this compound?
Methodological Answer:
While no specific GHS hazards are reported for analogs ( ), standard precautions include:
- Ventilation : Use fume hoods due to potential irritancy of thioether groups.
- PPE : Nitrile gloves and lab coats to avoid dermal contact.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis .
Advanced: How to design experiments to optimize synthetic yield?
Methodological Answer:
Apply Design of Experiments (DoE) with variables:
| Factor | Range | Optimal Condition |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol (dielectric constant ~24.3) |
| Catalyst | PTSA, ZnCl₂, None | PTSA (5 mol%, yield +22%) |
| Temperature | 60–100°C | 80°C (prevents furan decomposition) |
Response surface methodology (RSM) identifies interactions between factors, maximizing yield to >80% .
Advanced: What computational methods predict electronic properties for drug design?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .
- Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., furan O, methoxy group) for docking studies .
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA ~90 Ų, logP ~3.1) .
Basic: How to analyze purity and byproducts in synthesis?
Methodological Answer:
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect byproducts (e.g., uncyclized intermediates) .
- TLC : Hexane:ethyl acetate (3:1) for rapid monitoring (Rf ~0.4 for target compound) .
Advanced: How do non-covalent interactions influence crystal packing?
Methodological Answer:
Intermolecular forces are quantified via:
- Hirshfeld Surfaces : >60% H-bonding (O···H, N···H) and 25% C–H···π interactions stabilize the lattice .
- Energy Frameworks (MERCURY) : Visualize dominant dimers (e.g., quinoline-furan stacking) with interaction energies of –30 kJ/mol .
Advanced: What strategies mitigate hydrolysis of the ester group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
